molecular formula C21H18N2O2 B5887044 N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B5887044
M. Wt: 330.4 g/mol
InChI Key: SDDULWFRMZOUOW-UHFFFAOYSA-N
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Description

“N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” is a complex organic compound that belongs to the class of acetamides This compound features a unique structure with a 2,3-dimethylphenyl group and a 2-oxobenzo[cd]indol-1(2H)-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable indole precursor, the indole core can be synthesized through cyclization reactions.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the 2,3-Dimethylphenyl Group: This step might involve a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound might be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may study its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Its structure may be optimized to enhance its pharmacological properties and reduce toxicity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its unique properties might make it suitable for specific applications in material science.

Mechanism of Action

The mechanism of action of “N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(2-oxoindolin-1-yl)acetamide
  • N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-3-yl)acetamide
  • N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-5-yl)acetamide

Uniqueness

“N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties. Its combination of the 2,3-dimethylphenyl group and the 2-oxobenzo[cd]indol-1(2H)-yl moiety sets it apart from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-13-6-3-10-17(14(13)2)22-19(24)12-23-18-11-5-8-15-7-4-9-16(20(15)18)21(23)25/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDULWFRMZOUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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